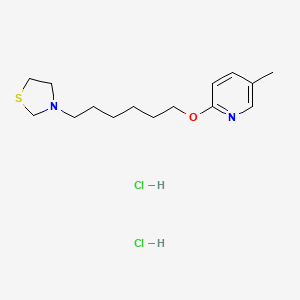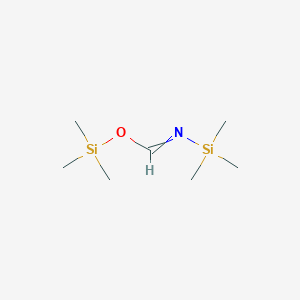
Trimethylsilyl (trimethylsilyl)methanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl (trimethylsilyl)methanimidate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a methanimidate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl (trimethylsilyl)methanimidate can be synthesized through the reaction of trimethylsilyl chloride with methanimidate derivatives under anhydrous conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl (trimethylsilyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl (trimethylsilyl)methanimidate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines, facilitating complex synthetic routes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the protection of sensitive functional groups during drug development.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of trimethylsilyl (trimethylsilyl)methanimidate involves the formation of stable silyl ethers or silyl amines through nucleophilic attack on the silicon atom. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the intermediate compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity.
Trimethylsilyl cyanide: Used in similar applications but with different reactivity profiles.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.
Uniqueness
Trimethylsilyl (trimethylsilyl)methanimidate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.
Eigenschaften
CAS-Nummer |
38109-69-2 |
|---|---|
Molekularformel |
C7H19NOSi2 |
Molekulargewicht |
189.40 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilylmethanimidate |
InChI |
InChI=1S/C7H19NOSi2/c1-10(2,3)8-7-9-11(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
OTDRFKGIUXXUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
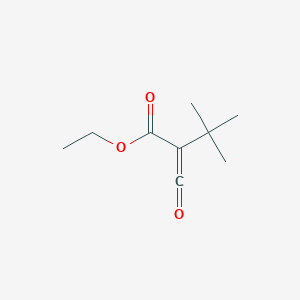

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
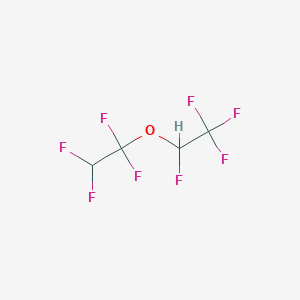
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
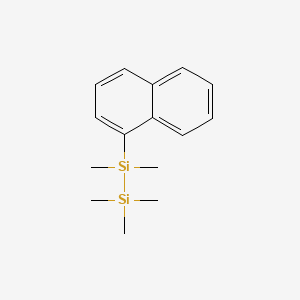


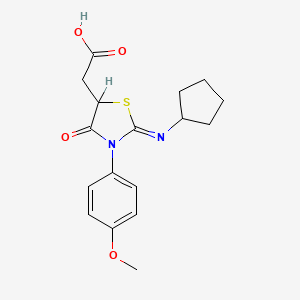
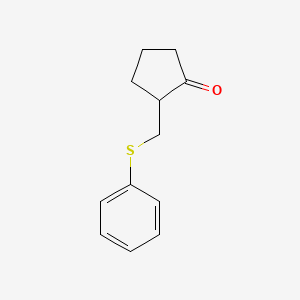

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
